Cas no 2137777-07-0 (Glycine, N-cyclopropyl-N-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester)

Glycine, N-cyclopropyl-N-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester is a specialized amino acid derivative used in peptide synthesis and organic chemistry applications. The compound features a cyclopropyl group and a tert-butoxycarbonyl (Boc) protecting group, enhancing its utility in controlled reactions. The chloromethyl ester moiety provides reactivity for further functionalization, making it valuable in constructing complex molecular architectures. Its stability under standard conditions ensures reliable handling, while the Boc group allows selective deprotection under mild acidic conditions. This compound is particularly useful in medicinal chemistry and drug development, where precise modifications of glycine derivatives are required. Its structural features enable efficient incorporation into target molecules with high selectivity.
Glycine, N-cyclopropyl-N-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester structure
2137777-07-0 structure
Product name:Glycine, N-cyclopropyl-N-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester
CAS No:2137777-07-0
MF:C11H18ClNO4
MW:263.717922687531
CID:5257335

Glycine, N-cyclopropyl-N-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester Chemical and Physical Properties

Names and Identifiers

    • Glycine, N-cyclopropyl-N-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester
    • Inchi: 1S/C11H18ClNO4/c1-11(2,3)17-10(15)13(8-4-5-8)6-9(14)16-7-12/h8H,4-7H2,1-3H3
    • InChI Key: KTGBDLNYWVLTJE-UHFFFAOYSA-N
    • SMILES: C(OCCl)(=O)CN(C1CC1)C(OC(C)(C)C)=O

Glycine, N-cyclopropyl-N-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-386350-10.0g
chloromethyl 2-{[(tert-butoxy)carbonyl](cyclopropyl)amino}acetate
2137777-07-0 95.0%
10.0g
$4667.0 2025-03-16
Enamine
EN300-386350-1.0g
chloromethyl 2-{[(tert-butoxy)carbonyl](cyclopropyl)amino}acetate
2137777-07-0 95.0%
1.0g
$1086.0 2025-03-16
Enamine
EN300-386350-0.25g
chloromethyl 2-{[(tert-butoxy)carbonyl](cyclopropyl)amino}acetate
2137777-07-0 95.0%
0.25g
$999.0 2025-03-16
Enamine
EN300-386350-5.0g
chloromethyl 2-{[(tert-butoxy)carbonyl](cyclopropyl)amino}acetate
2137777-07-0 95.0%
5.0g
$3147.0 2025-03-16
Enamine
EN300-386350-2.5g
chloromethyl 2-{[(tert-butoxy)carbonyl](cyclopropyl)amino}acetate
2137777-07-0 95.0%
2.5g
$2127.0 2025-03-16
Enamine
EN300-386350-0.1g
chloromethyl 2-{[(tert-butoxy)carbonyl](cyclopropyl)amino}acetate
2137777-07-0 95.0%
0.1g
$956.0 2025-03-16
Enamine
EN300-386350-0.5g
chloromethyl 2-{[(tert-butoxy)carbonyl](cyclopropyl)amino}acetate
2137777-07-0 95.0%
0.5g
$1043.0 2025-03-16
Enamine
EN300-386350-0.05g
chloromethyl 2-{[(tert-butoxy)carbonyl](cyclopropyl)amino}acetate
2137777-07-0 95.0%
0.05g
$912.0 2025-03-16

Glycine, N-cyclopropyl-N-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester Related Literature

Additional information on Glycine, N-cyclopropyl-N-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester

Introduction to Glycine, N-cyclopropyl-N-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester (CAS No. 2137777-07-0)

Glycine, N-cyclopropyl-N-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester is a specialized chemical compound with significant applications in the field of pharmaceutical research and biotechnology. This compound, identified by its CAS number 2137777-07-0, is a derivative of glycine, featuring a protective group and an ester functionality that make it particularly useful in synthetic chemistry and drug development. The presence of the N-cyclopropyl group and the (1,1-dimethylethoxy)carbonyl (Boc) protecting group enhances its reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.

The compound's structure is designed to facilitate controlled reactions in organic synthesis. The Boc group provides a stable amine protecting group, which can be selectively removed under specific conditions to reveal the underlying amine functionality. This property is particularly useful in multi-step synthetic routes where selective deprotection is required. Additionally, the chloromethyl ester moiety allows for further functionalization through nucleophilic substitution reactions, enabling the introduction of various side chains or other functional groups into the molecule.

In recent years, Glycine, N-cyclopropyl-N-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester has garnered attention in the development of novel pharmaceutical agents. Its unique structural features make it a versatile building block for peptidomimetics and other bioactive molecules. Researchers have leveraged this compound to create new analogs with potential therapeutic applications in areas such as oncology and neurology. The cyclopropyl group, for instance, can influence the conformational properties of peptides and proteins, potentially enhancing their binding affinity or stability.

One of the most compelling aspects of this compound is its role in the synthesis of cyclic peptides and peptidomimetics. Cyclic structures are often more stable and have longer half-lives compared to their linear counterparts, making them attractive candidates for drug development. The Boc protection allows researchers to construct these cyclic frameworks in a controlled manner, ensuring that each step of the synthesis proceeds with high fidelity. This has led to several promising candidates entering preclinical trials for various diseases.

The compound's utility extends beyond peptide chemistry into broader areas of organic synthesis. Its reactivity with nucleophiles makes it a valuable tool for constructing complex molecular architectures. For example, it can be used to introduce amino acid derivatives into larger molecules through nucleophilic addition reactions. This flexibility has been exploited in the synthesis of novel catalysts and ligands for asymmetric reactions, which are increasingly important in industrial chemical processes.

Recent advances in computational chemistry have also highlighted the potential of Glycine, N-cyclopropyl-N-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester as a key intermediate in drug discovery. Molecular modeling studies have demonstrated its ability to interact with biological targets in specific ways, providing insights into its potential pharmacological effects. These studies often involve virtual screening of large libraries of compounds to identify those with high binding affinity for target proteins or enzymes. The structural features of this compound make it a standout candidate in such screens.

The synthesis of Glycine, N-cyclopropyl-N-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester involves multiple steps that require precise control over reaction conditions. The introduction of the Boc protecting group typically involves reaction with di-tert-butyl dicarbonate (Boc2O), while the chloromethyl ester functionality is usually formed through reaction with formaldehyde or paraformaldehyde under acidic conditions. These steps must be carefully optimized to ensure high yields and purity.

In conclusion, Glycine, N-cyclopropyl-N-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester (CAS No. 2137777-07-0) is a versatile and highly functional chemical compound with significant applications in pharmaceutical research and biotechnology. Its unique structural features make it an invaluable tool for synthetic chemists and drug developers alike. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and medicinal chemistry is likely to grow even further.

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